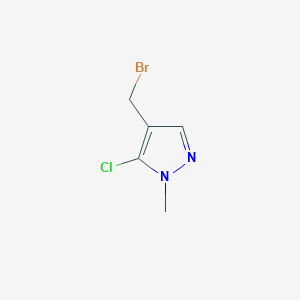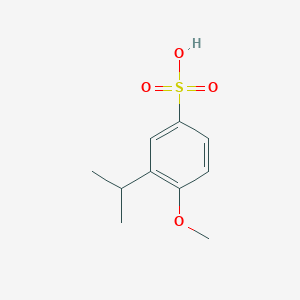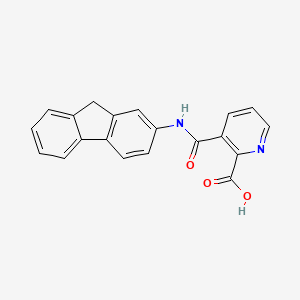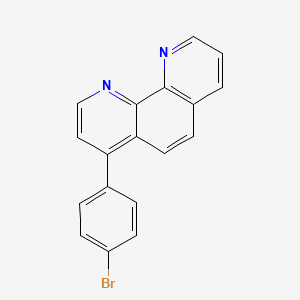![molecular formula C11H11Cl2N5 B13134543 6-Chloro-N~2~-[1-(4-chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine CAS No. 116366-87-1](/img/structure/B13134543.png)
6-Chloro-N~2~-[1-(4-chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-N2-(1-(4-chlorophenyl)ethyl)-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a chloro group and a chlorophenyl group, making it a chlorinated derivative of triazine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N2-(1-(4-chlorophenyl)ethyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 1-(4-chlorophenyl)ethylamine with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the substitution of chlorine atoms on the cyanuric chloride with the amine group. The reaction is usually conducted in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction parameters to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the final product.
化学反応の分析
Types of Reactions
6-Chloro-N2-(1-(4-chlorophenyl)ethyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions to form corresponding amines and carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted triazines.
Oxidation: Formation of triazine oxides.
Reduction: Formation of triazine amines.
Hydrolysis: Formation of amines and carboxylic acids.
科学的研究の応用
6-Chloro-N2-(1-(4-chlorophenyl)ethyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 6-Chloro-N2-(1-(4-chlorophenyl)ethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve the disruption of DNA synthesis and cellular metabolism.
類似化合物との比較
Similar Compounds
6-Chloro-1,3,5-triazine-2,4-diamine: Lacks the chlorophenyl group.
N2-(1-(4-chlorophenyl)ethyl)-1,3,5-triazine-2,4-diamine: Lacks the chloro group.
1,3,5-Triazine-2,4-diamine: Lacks both chloro and chlorophenyl groups.
Uniqueness
6-Chloro-N2-(1-(4-chlorophenyl)ethyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of both chloro and chlorophenyl groups, which contribute to its distinct chemical and biological properties
特性
CAS番号 |
116366-87-1 |
|---|---|
分子式 |
C11H11Cl2N5 |
分子量 |
284.14 g/mol |
IUPAC名 |
6-chloro-2-N-[1-(4-chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H11Cl2N5/c1-6(7-2-4-8(12)5-3-7)15-11-17-9(13)16-10(14)18-11/h2-6H,1H3,(H3,14,15,16,17,18) |
InChIキー |
AKPACHZBMNJVTR-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)Cl)NC2=NC(=NC(=N2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



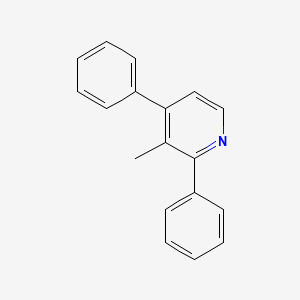
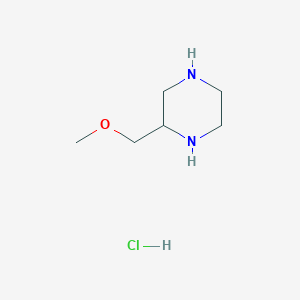
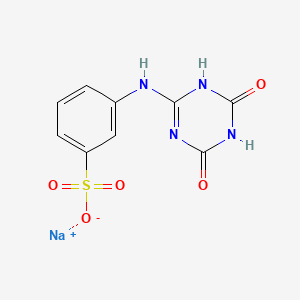
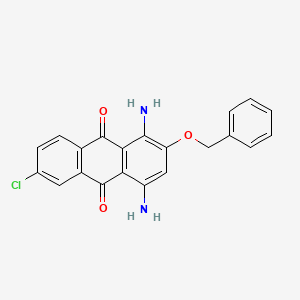
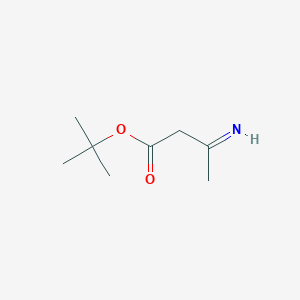
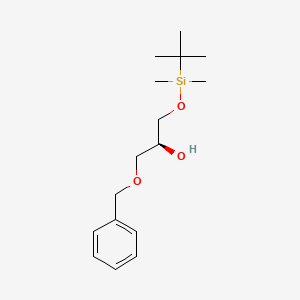
![Benzoicacid,2-[bis(methoxycarbonyl)amino]-5-chloro-6-fluoro-3-[2-(trimethylsilyl)ethynyl]-,methylester](/img/structure/B13134518.png)

